molecular formula C15H26O2 B087824 1-Methyl-1-(4-methylcyclohex-3-enyl)ethyl valerate CAS No. 14481-55-1

1-Methyl-1-(4-methylcyclohex-3-enyl)ethyl valerate

Cat. No. B087824
CAS RN: 14481-55-1
M. Wt: 238.37 g/mol
InChI Key: GIHNOWFSKYCHNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1-(4-methylcyclohex-3-enyl)ethyl valerate, also known as MMVE, is a synthetic fragrance ingredient commonly used in perfumes and personal care products. MMVE has a unique scent profile that is described as fruity, floral, and woody. In recent years, MMVE has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Manipulation

  • Total Synthesis Applications : It has been explored for use in total synthesis processes, such as in the synthesis of (±)-ethyl acorate, demonstrating its versatility in organic synthesis (Birch, Corrie, Macdonald, & Rao, 1972).
  • Preparation of Derivatives : Research indicates its utility in preparing specific enolate salts and other derivatives, contributing to the field of organic chemistry and synthesis (Bégué, Bonnet-Delpon, & Dogbeavou, 1992).

Structural and Molecular Studies

  • Molecular Structure Analysis : Studies have been conducted to understand the molecular structure and stereochemistry of related compounds, aiding in the development of new synthetic methods and understanding of molecular interactions (Dawson, Dixon, Littlewood, & Lythgoe, 1971).

Applications in Flavor and Fragrance Industry

Biomedical Research

properties

CAS RN

14481-55-1

Product Name

1-Methyl-1-(4-methylcyclohex-3-enyl)ethyl valerate

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl pentanoate

InChI

InChI=1S/C15H26O2/c1-5-6-7-14(16)17-15(3,4)13-10-8-12(2)9-11-13/h8,13H,5-7,9-11H2,1-4H3

InChI Key

GIHNOWFSKYCHNL-UHFFFAOYSA-N

SMILES

CCCCC(=O)OC(C)(C)C1CCC(=CC1)C

Canonical SMILES

CCCCC(=O)OC(C)(C)C1CCC(=CC1)C

density

d 0.93

Other CAS RN

14481-55-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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